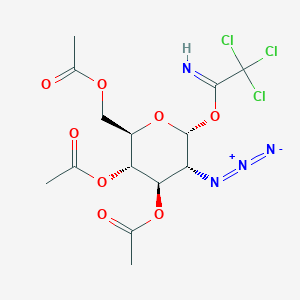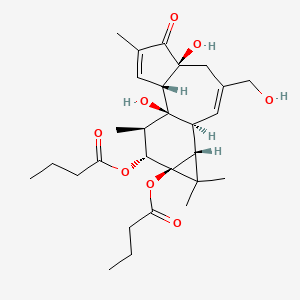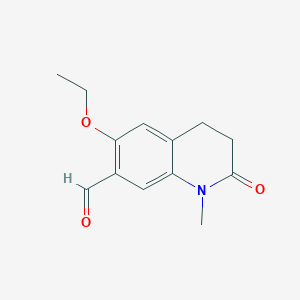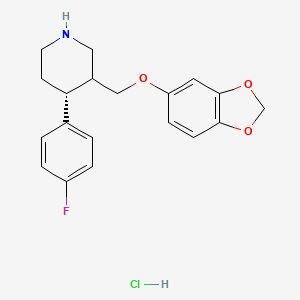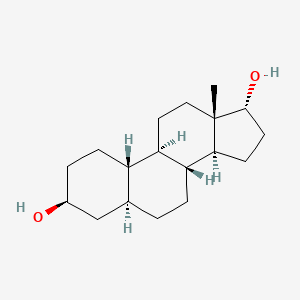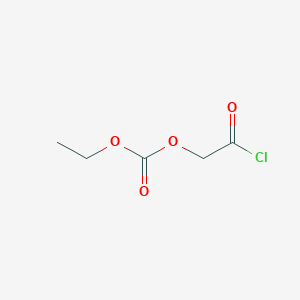
Glycoloyl Chloride Ethyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycoloyl Chloride Ethyl Carbonate is an organic compound that belongs to the class of esters and acid chlorides It is characterized by the presence of both glycoloyl chloride and ethyl carbonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycoloyl Chloride Ethyl Carbonate can be synthesized through the reaction of glycoloyl chloride with ethyl carbonate. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{Glycoloyl Chloride} + \text{Ethyl Carbonate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and controlled temperature conditions are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycoloyl Chloride Ethyl Carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form glycolic acid and ethyl carbonate.
Reduction: The compound can be reduced to form glycoloyl alcohol and ethyl carbonate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in the presence of a base catalyst.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Amides and esters.
Hydrolysis: Glycolic acid and ethyl carbonate.
Reduction: Glycoloyl alcohol and ethyl carbonate.
Scientific Research Applications
Glycoloyl Chloride Ethyl Carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate
Properties
Molecular Formula |
C5H7ClO4 |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
(2-chloro-2-oxoethyl) ethyl carbonate |
InChI |
InChI=1S/C5H7ClO4/c1-2-9-5(8)10-3-4(6)7/h2-3H2,1H3 |
InChI Key |
WNXDLRPXISYJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)

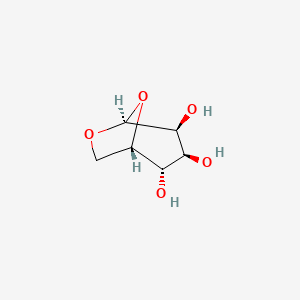
![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)
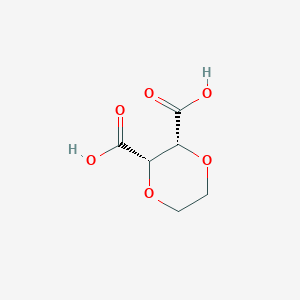
![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)
![magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)
